molecular formula C11H11ClN2O2 B11870599 2-Chloro-7-propoxyquinazolin-4(1H)-one CAS No. 62484-46-2

2-Chloro-7-propoxyquinazolin-4(1H)-one

Cat. No.: B11870599
CAS No.: 62484-46-2
M. Wt: 238.67 g/mol
InChI Key: JYKSAJHCSICKFT-UHFFFAOYSA-N
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Description

2-Chloro-7-propoxyquinazolin-4(1H)-one (CAS 62484-46-2) is a versatile quinazoline derivative of significant interest in medicinal chemistry and oncology research . This compound serves as a key synthetic intermediate for the development of novel receptor tyrosine kinase (RTK) inhibitors . Its molecular structure features a reactive chloro group at the 2-position and a propoxy side chain at the 7-position, making it a valuable precursor for further functionalization through nucleophilic substitution reactions . Researchers utilize this scaffold to design and synthesize potential anticancer agents, as the 4-anilinoquinazoline core is a privileged structure found in several approved drugs such as Gefitinib and Erlotinib . These drugs function by selectively inhibiting the epidermal growth factor receptor (EGFR), a key target in molecular targeted therapy for cancers like non-small cell lung cancer (NSCLC) . This product is intended for research applications in drug discovery and development. It is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62484-46-2

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

2-chloro-7-propoxy-3H-quinazolin-4-one

InChI

InChI=1S/C11H11ClN2O2/c1-2-5-16-7-3-4-8-9(6-7)13-11(12)14-10(8)15/h3-4,6H,2,5H2,1H3,(H,13,14,15)

InChI Key

JYKSAJHCSICKFT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1)C(=O)NC(=N2)Cl

Origin of Product

United States

Molecular Structure and Tautomerism of Quinazolin 4 1h One Derivatives

Theoretical and Experimental Studies of Quinazolin-4-one Tautomeric Forms (1H vs. 3H)

Quinazolin-4(1H)-one and its derivatives can exist in two primary tautomeric forms: the 1H-tautomer and the 3H-tautomer. The equilibrium between these forms is a critical aspect of their chemical behavior and is influenced by various factors including substitution patterns and the surrounding environment.

Spectroscopic Analysis of Tautomeric Preferences

Spectroscopic methods are instrumental in elucidating the predominant tautomeric form of quinazolin-4-one derivatives in different states. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy provide valuable insights into the electronic and structural properties of these molecules. nih.govnih.gov

In solution, the tautomeric equilibrium can be significantly affected by the polarity of the solvent. nih.govnih.gov For many quinazolin-4-one derivatives, studies have shown that the keto form is generally favored over the enol form in both solid and solution states. researchgate.net For instance, ¹³C-NMR spectroscopy can confirm the keto-enol tautomerism by identifying characteristic signals for ketonic and enolic carbons. nih.govnih.gov The presence of a signal around δ 173.5 ppm in ¹³C-NMR spectra is typical for the carbonyl carbon in the quinolin-4(1H)-one framework, indicating the predominance of the keto form in solution. researchgate.net Furthermore, the solvent can influence the equilibrium; polar aprotic solvents may favor the keto form, while non-polar solvents might shift the equilibrium towards the enol form. nih.govnih.gov

The following table summarizes typical spectroscopic data used to analyze tautomerism in quinazolin-4-one derivatives:

Spectroscopic TechniqueKey IndicatorObservation for Keto (Amide) FormObservation for Enol (Imidic Acid) Form
¹³C-NMRCarbonyl Carbon SignalPresent (e.g., ~160-170 ppm)Absent
¹H-NMRN-H Proton SignalBroad singlet for N1-H or N3-HO-H proton signal
IR SpectroscopyStretching FrequenciesC=O stretch (~1650-1700 cm⁻¹)O-H stretch (~3200-3600 cm⁻¹) and C=N stretch

Crystallographic Insights into Preferred Solid-State Forms

X-ray crystallography provides definitive evidence of the preferred tautomeric form in the solid state. nih.govresearchgate.netnih.gov For many quinazolin-4-one derivatives, crystallographic studies have confirmed that the 4(3H)-oxo form is the dominant tautomer in the crystal lattice. researchgate.net The crystal structure often reveals intermolecular hydrogen bonding, which plays a crucial role in stabilizing the observed tautomer. For example, the crystal structure of 4(1H)-quinolone exists as a dimer linked by intermolecular hydrogen bonds. researchgate.net

Influence of Substituents (C-2 Chloro, C-7 Propoxy) on Tautomeric Equilibrium and Molecular Conformation

The 2-chloro substituent , being an electron-withdrawing group, can influence the acidity of the N1 and N3 protons and the basicity of the nitrogen atoms, thereby affecting the tautomeric preference. The presence of a chlorine atom at position 2 can also introduce steric effects that may favor one tautomer over the other.

The 7-propoxy substituent , an electron-donating group, can also modulate the electronic properties of the quinazolinone system. Its presence can affect the electron density distribution in the benzene (B151609) ring, which in turn can influence the acidity of the N-H protons and the stability of the tautomeric forms. nih.gov Structure-activity relationship studies on some quinazolinone derivatives have indicated that the presence of a chlorine atom at the 7-position can be favorable for certain biological activities, highlighting the significance of substitution at this position. nih.gov

Conformational Analysis and Molecular Geometry Considerations of the Quinazolinone Ring System

Computational methods, such as MM2 force field calculations, can be employed to probe the conformational preferences and the energy differences between various conformations, such as folded and extended forms. nih.gov The planarity of the ring system and the orientation of the substituents are critical aspects of the molecular geometry.

Structure Activity Relationship Sar Investigations of 2 Chloro 7 Propoxyquinazolin 4 1h One Analogues

General Principles and Methodologies in Quinazolinone Medicinal Chemistry SAR Studies

The medicinal chemistry of quinazolinones involves systematic modification of the core structure to map the pharmacophore and optimize pharmacological properties. SAR studies have revealed that substitutions at positions 2, 3, 6, 7, and 8 are particularly significant for modulating various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.govfrontiersin.org

Key principles in quinazolinone SAR studies include:

Positional Modification: Researchers systematically alter substituents at different positions of the quinazolinone ring. For instance, the introduction of methyl or thiol groups at the C-2 position and a substituted aromatic ring at the N-3 position have been found to be essential for antimicrobial activities. nih.gov For anticancer activity, particularly as EGFR inhibitors, the 4-anilinoquinazoline (B1210976) moiety is often crucial, with substitutions at the C-6 and C-7 positions playing a key role in potency. mdpi.com

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties to investigate its role in binding and activity. For example, different halogen atoms (F, Cl, Br, I) might be substituted at various positions to probe the effects of electronegativity and size. nih.gov

Conformational Analysis: The spatial arrangement of substituents is critical. Bulky groups can introduce steric hindrance, preventing the molecule from fitting into a receptor's binding site, or they can be used to probe the size and shape of the pocket. mdpi.com

Physicochemical Property Modulation: Modifications are made to alter properties like lipophilicity (logP), electronic distribution, and metabolic stability. For example, adding heterocyclic moieties at position 3 can increase activity, partly by altering these properties. nih.gov

Computational and In Silico Studies: Molecular docking and other computational methods are frequently used to predict how analogues will bind to their target enzymes or receptors, helping to rationalize observed SAR data and guide further synthesis. nih.gov

Impact of C-2 Substitutions (Chlorine and Analogues) on Biological Activity Profiles

The C-2 position of the quinazolinone ring is a critical site for modification, and the nature of the substituent at this position can profoundly influence the compound's biological activity, receptor affinity, and metabolic fate. frontiersin.orgnih.gov The presence of a chlorine atom, as in 2-Chloro-7-propoxyquinazolin-4(1H)-one, imparts specific electronic and steric properties that are pivotal to its interaction with biological targets.

The chlorine atom at the C-2 position exerts a significant influence on the molecule's binding characteristics through a combination of electronic and steric effects.

Electronic Effects: Chlorine is a highly electronegative atom, which induces a dipole moment and alters the electron distribution across the quinazolinone ring system. This can influence the strength of hydrogen bonds formed with amino acid residues in a target protein. nih.gov For example, in the context of EGFR inhibitors, the electronic nature of substituents on the quinazoline (B50416) scaffold is known to modulate binding affinity. A preliminary SAR study of 2-chloroquinazoline (B1345744) derivatives showed that a chlorine substituent could lead to better anti-proliferation activity compared to a hydrogen atom or a vinyl group. nih.gov

Steric Effects: The size of the chlorine atom can dictate how the molecule fits into a binding pocket. It can provide favorable van der Waals interactions if the pocket has a corresponding lipophilic region. Conversely, it can cause steric clashes if the pocket is too small. Studies on 2-substituted quinazolinones have shown that even small changes, such as replacing hydrogen with a chlorine or a methyl group, can significantly alter binding affinity for targets like adenosine (B11128) receptors. nih.gov In some cases, aliphatic substituents at C-2, such as a propyl group, have been shown to improve cytotoxic activity more than aromatic substituents, highlighting the importance of steric bulk and shape. nih.gov

The substituent at the C-2 position is a key determinant of the metabolic stability of quinazolinone derivatives. A common metabolic pathway for nitrogen-containing heterocycles is oxidation by enzymes such as cytochrome P450 (CYP) or aldehyde oxidase (AO). nih.gov

The C-2 chlorine atom can act as a "metabolic blocker." By placing an electron-withdrawing and sterically hindering group at a potential site of metabolism, the chlorine atom can prevent or slow down enzymatic degradation. This often leads to an increased half-life and improved pharmacokinetic profile. nih.gov Research on a series of 5-azaquinazolines demonstrated that modifications at the C-2 and C-4 positions were critical for tackling high metabolism by aldehyde oxidase. nih.gov By expanding the C-2 substituent, researchers were able to improve metabolic stability and reduce clearance in human hepatocytes and liver microsomes. nih.gov This principle suggests that the C-2 chlorine in this compound likely enhances its metabolic stability, making it a more robust chemical entity for potential therapeutic applications.

Role of the C-7 Propoxy Moiety in Modulating Biological Activity

Substitutions on the fused benzene (B151609) ring of the quinazolinone core, particularly at the C-6 and C-7 positions, are well-established as being crucial for modulating potency and selectivity for numerous targets, including protein kinases. mdpi.combiorxiv.org The C-7 propoxy group in this compound plays a significant role through its hydrophobic and electronic properties.

The propoxy group (–O–CH₂CH₂CH₃) contributes to the molecule's biological activity in several ways:

Electronic Effects: The oxygen atom of the propoxy group is an electron-donating group, which can influence the electronic properties of the quinazolinone ring system. This can affect the strength of interactions with the biological target.

Conformational Flexibility: The propoxy chain has rotational freedom, allowing it to adopt various conformations to optimize its fit within a binding site. This flexibility can be advantageous for achieving high-affinity binding.

SAR studies on various quinazolinone-based inhibitors have shown that the presence of small alkoxy groups, like methoxy (B1213986) or ethoxy, at the C-6 and C-7 positions is often essential for high potency. mdpi.com The slightly larger propoxy group serves a similar role, providing a balance of lipophilicity and size to occupy specific regions of the target's binding site.

The C-7 position is a common target for optimization in the development of quinazolinone-based drugs. Researchers often synthesize a series of analogues with different substituents at this position to fine-tune the compound's activity. biorxiv.orgmdpi.com

Studies have shown that there is often space around the C-7 and C-8 positions in the binding sites of some enzymes, which can be exploited by introducing larger or more polar groups to form additional interactions and enhance potency. biorxiv.org For example, in the development of kinase inhibitors, extending the C-7 substituent with a basic side chain has been a successful strategy to improve biological activity. mdpi.com

The table below illustrates how modifications at the C-7 position can impact the biological activity of quinazolinone derivatives, based on findings from various studies.

Compound SeriesC-7 SubstituentObserved Effect on ActivityReference
Tankyrase InhibitorsAcrylamide-based substituentDisplayed micromolar potency (IC50 1.0 µM for the most tolerated compound). biorxiv.org
Tankyrase InhibitorsNitro groupLeast tolerated among the studied compounds, possibly due to unfavorable interactions. researchgate.net
Anticonvulsant AgentsChlorine atomThe presence of a chlorine atom at position 7 was found to favor anticonvulsant activity. nih.gov
EGFR Inhibitors (e.g., Gefitinib)Methoxy group (often paired with a C-6 substituent)Crucial for high-potency inhibition of the EGFR tyrosine kinase. mdpi.commdpi.com

Structure-Activity Landscape Analysis of this compound Derivatives

The exploration of the chemical space around the this compound scaffold has revealed critical insights into the structural requirements for various biological activities. Researchers have systematically modified the quinazolinone core at the 2, 3, and other positions to elucidate the impact of different functional groups on potency and selectivity.

A primary strategy for derivatization involves the nucleophilic substitution of the chlorine atom at the 2-position. This has led to the synthesis of a wide array of 2-substituted analogues, including those with amino, alkoxy, and thioether linkages. For instance, the introduction of various substituted anilines at the 2-position has been a common approach to generate libraries of compounds for screening against different biological targets.

Investigations into the 7-position have highlighted the importance of the alkoxy substituent. The propoxy group in the parent compound contributes to a favorable lipophilicity profile, which can be crucial for cell permeability and target engagement. Studies involving the modification of this alkoxy chain length and the introduction of different functional groups have provided a deeper understanding of the steric and electronic requirements at this position for optimal activity. For example, in a series of quinazoline-based inhibitors of receptor-interacting protein kinases 2 and 3 (RIPK2 and RIPK3), extensive modifications at the 6 and 7-positions were shown to significantly influence inhibitory activity and selectivity.

Furthermore, substitutions at the N3-position of the quinazolinone ring have been explored. The introduction of various small alkyl or aryl groups at this position can modulate the compound's physicochemical properties and its interaction with biological targets. In some cases, a free NH at the 3-position has been found to be preferable for certain biological activities, as demonstrated in a study on soluble epoxide hydrolase (sEH) inhibitors where N3-phenyl substitution was detrimental to potency. nih.gov

The following interactive data table summarizes the structure-activity relationship for a series of hypothetical 2-substituted-7-propoxyquinazolin-4(1H)-one derivatives, illustrating the impact of various substituents at the 2-position on inhibitory activity against a generic kinase.

Compound IDR-Group at C2-PositionIC50 (nM)Notes
1a -Cl (Parent Compound)>10000Inactive
1b -NH-Ph850Introduction of anilino group confers moderate activity.
1c -NH-(4-F-Ph)420Electron-withdrawing fluoro substituent enhances potency.
1d -NH-(4-MeO-Ph)780Electron-donating methoxy group slightly reduces potency compared to fluoro.
1e -NH-(3,4-diCl-Ph)150Dichloro substitution significantly improves inhibitory activity.
1f -O-Ph2500Phenyl ether linkage shows weaker activity than the corresponding amino linkage.
1g -S-Ph1800Phenyl thioether linkage demonstrates moderate activity, better than ether but weaker than amino.

This table is a representative example based on general SAR principles for quinazolinone derivatives and does not reflect actual experimental data for a specific target.

Scaffold Hopping and Bioisosteric Replacement Strategies Based on the Quinazolinone Core

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemical entities with improved pharmacological profiles, such as enhanced potency, selectivity, or better ADME (absorption, distribution, metabolism, and excretion) properties, while retaining the key pharmacophoric features of the original molecule.

Scaffold Hopping:

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar three-dimensional arrangement of the key interacting groups. For the 7-propoxyquinazolinone core, this could involve replacing the quinazolinone ring system with other bicyclic heteroaromatic scaffolds. For instance, thienopyrimidinones have been investigated as isosteres of quinazolinones. In one study, scaffold hopping from a thienopyrimidinone hit led to the discovery of novel quinazolinone derivatives as allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H. nih.gov This demonstrates the interchangeability of these scaffolds in certain contexts to achieve desired biological activity.

Another approach could involve replacing the quinazolinone core with a quinoline (B57606), quinoxaline, or pyrido[1,2-a]pyrimidine (B8458354) scaffold, provided that the key substituent vectors are preserved. The goal is to discover new intellectual property and potentially overcome liabilities associated with the original scaffold, such as metabolic instability or off-target effects.

Bioisosteric Replacement:

Bioisosteric replacement focuses on substituting a specific atom or functional group with another that has similar steric and electronic properties, leading to a molecule that is recognized similarly by the biological target. For this compound, several bioisosteric replacements can be envisioned:

At the 2-Position: The chloro group is a versatile handle for introducing various functionalities. However, it can also be replaced by other bioisosteres to modulate reactivity and target interactions. For example, a trifluoromethyl (-CF3) group could be a bioisostere for the chlorine atom in certain contexts, offering different electronic properties while having a similar size. Similarly, a cyano (-CN) group could be considered.

At the 7-Position: The propoxy group can be subjected to bioisosteric replacement to fine-tune lipophilicity and interactions with the target protein. For example, replacing the ether oxygen with a sulfur atom to give a propylthio group could alter the electronic character and metabolic stability. Alternatively, replacing the propoxy group with a cyclopropylmethoxy or a trifluoromethoxy group could impact the conformational preferences and binding interactions.

Within the Quinazolinone Core: Bioisosteric replacement can also be applied to the core structure itself. For instance, replacing the nitrogen atom at the 1-position with a carbon atom would lead to a coumarin (B35378) scaffold. Conversely, introducing an additional nitrogen atom into the benzene ring could lead to a pteridinone scaffold. In a study focused on developing anti-inflammatory agents, a bioisosteric replacement of a carbon atom with a sulfur atom within a condensed quinazoline system was explored.

The following interactive data table provides hypothetical examples of bioisosteric replacements for the 7-propoxy group and their potential impact on a generic biological activity.

Compound IDBioisosteric Replacement at C7-PositionPredicted LogPPredicted Activity
2a -O-CH2CH2CH3 (Propoxy)3.2Moderate
2b -S-CH2CH2CH3 (Propylthio)3.8Similar to Propoxy
2c -O-CH2-cyclopropyl (Cyclopropylmethoxy)2.9Potentially Improved
2d -O-CF3 (Trifluoromethoxy)3.5Potentially Improved
2e -N(CH3)-CH2CH3 (N-ethyl-N-methylamino)2.7Potentially Altered Selectivity

This table is a representative example to illustrate the concept of bioisosteric replacement and does not reflect actual experimental data.

Through these strategic modifications, the this compound scaffold continues to be a valuable starting point for the discovery and optimization of novel therapeutic agents across a range of disease areas.

Computational Chemistry and Molecular Modeling Studies of 2 Chloro 7 Propoxyquinazolin 4 1h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and interactions with biological targets.

DFT Studies on Molecular Orbitals and Electrostatic Potentials

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Chloro-7-propoxyquinazolin-4(1H)-one, DFT calculations can be employed to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical stability and reactivity. sapub.org

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be mapped to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. sapub.org For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen and nitrogen atoms of the quinazolinone core, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, highlighting them as potential hydrogen bond donors.

Reactivity Descriptors and Reaction Pathway Analysis

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. sapub.orgmui.ac.ir Such parameters are invaluable for predicting the molecule's behavior in chemical reactions and biological systems.

Table 1: Hypothetical Reactivity Descriptors for this compound

Descriptor Value (eV) Description
HOMO Energy -6.5 Energy of the highest occupied molecular orbital, related to electron donation.
LUMO Energy -1.8 Energy of the lowest unoccupied molecular orbital, related to electron acceptance.
Energy Gap (ΔE) 4.7 Difference between LUMO and HOMO, indicates chemical reactivity and stability.
Ionization Potential (I) 6.5 The minimum energy required to remove an electron from the molecule.
Electron Affinity (A) 1.8 The energy released when an electron is added to the molecule.
Electronegativity (χ) 4.15 The power of an atom in a molecule to attract electrons to itself.
Chemical Hardness (η) 2.35 Resistance to change in electron distribution or charge transfer.
Chemical Softness (S) 0.43 The reciprocal of hardness, indicates the molecule's polarizability.

Note: The values in this table are hypothetical and for illustrative purposes.

Reaction pathway analysis, also facilitated by DFT, can be used to explore the mechanisms of potential metabolic transformations or synthetic routes involving this compound. By calculating the energies of reactants, transition states, and products, the feasibility and kinetics of various reactions can be predicted.

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Ligand-Protein Interaction Profiling and Hydrogen Bonding Networks

For this compound, molecular docking simulations can be performed against a panel of potential biological targets, such as protein kinases, to identify those with the highest binding affinity. Once a potential target is identified, the docking results provide a detailed view of the ligand-protein interactions. This includes identifying key amino acid residues in the binding pocket that form hydrogen bonds, hydrophobic interactions, and van der Waals forces with the ligand.

The quinazolinone core of the molecule is capable of forming crucial hydrogen bonds. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. The propoxy group can engage in hydrophobic interactions, and the chloro substituent can form halogen bonds or other specific interactions within the binding site.

Binding Site Characterization and Hotspot Identification

Molecular docking also allows for a thorough characterization of the binding site on the protein. By analyzing the docked conformation of this compound, it is possible to understand the size, shape, and chemical environment of the binding pocket. This information is crucial for structure-based drug design and for optimizing the ligand to improve its binding affinity and selectivity.

"Hotspot" identification involves determining the key regions within the binding site that contribute most significantly to the binding energy. These are often areas where strong interactions, such as hydrogen bonds with specific residues, occur. Understanding these hotspots can guide the modification of the ligand to enhance its interaction with these key residues.

Table 2: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target

Parameter Value/Description
Protein Target Epidermal Growth Factor Receptor (EGFR) Kinase
Docking Score (kcal/mol) -9.5
Interacting Residues Met793, Gly796, Leu718, Val726, Ala743, Lys745
Hydrogen Bonds N-H of quinazolinone with the backbone carbonyl of Met793. Carbonyl oxygen of quinazolinone with the backbone N-H of Gly796.

Note: The values and interactions in this table are hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. researchgate.netabap.co.in MD simulations provide a dynamic view of the ligand-target complex, complementing the static picture obtained from molecular docking.

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions) and calculating the forces between atoms and their subsequent motion over a period of nanoseconds to microseconds. This allows for the assessment of the stability of the binding mode predicted by docking. Key parameters to analyze include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein.

Furthermore, MD simulations can reveal the conformational dynamics of both the ligand and the protein upon binding. It can show how the ligand adapts its conformation within the binding pocket and how the protein may undergo conformational changes to accommodate the ligand. This dynamic information is crucial for a comprehensive understanding of the binding event and for the rational design of more effective inhibitors.

Table 3: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound-Protein Complex

Parameter Description
Simulation Software AMBER, GROMACS, or CHARMM
Force Field AMBER ff14SB for protein, GAFF for ligand
Solvent Model TIP3P water model in a periodic box
Simulation Time 100 nanoseconds
Temperature 300 K
Pressure 1 atm

Note: The parameters in this table are typical for such simulations and are for illustrative purposes.

Analysis of Protein-Ligand Interactions over Time

To understand how a compound like this compound may exert a biological effect, computational chemists first predict its binding mode within a target protein's active site using molecular docking. This initial static snapshot, however, does not capture the dynamic nature of the interaction. For this, molecular dynamics (MD) simulations are employed.

MD simulations model the movement of every atom in the protein-ligand system over time, typically on the nanosecond scale, providing a more realistic view of the complex's stability. researchgate.netnih.govtandfonline.com Key metrics analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This value tracks the deviation of the protein and ligand backbone atoms from their initial docked pose. A stable RMSD plot that reaches a plateau suggests that the ligand has found a stable binding conformation within the protein's active site. researchgate.net

Root Mean Square Fluctuation (RMSF): This metric measures the fluctuation of individual amino acid residues. It helps identify which parts of the protein remain stable and which are more flexible upon ligand binding. researchgate.net

Studies on various quinazolinone derivatives targeting proteins like Epidermal Growth Factor Receptor (EGFR) or Matrix Metalloproteinase-13 (MMP-13) reveal common interaction patterns. nih.govnih.gov These interactions, which are monitored throughout the MD simulation, determine the stability and strength of the binding.

Table 1: Typical Protein-Ligand Interactions for Quinazolinone Derivatives

Interaction Type Description Key Amino Acid Residues Often Involved
Hydrogen Bonds Crucial for affinity and specificity, often involving the quinazolinone carbonyl group and nitrogen atoms. Cys, Ser, Asp, Lys, Met nih.govacs.org
Hydrophobic Interactions Formed between the aromatic quinazoline (B50416) core and nonpolar amino acid side chains. Leu, Val, Ala, Phe nih.govacs.org
π-Cation Interactions An electrostatic interaction between the electron-rich aromatic ring of the quinazolinone and a positively charged amino acid. Lys, Arg nih.gov
π-Sulfur Interactions An interaction between the aromatic ring and a sulfur-containing amino acid. Met acs.org

By analyzing these interactions over the simulation period, researchers can confirm whether the key binding contacts predicted by docking are maintained, thus validating the stability of the proposed binding mode. tandfonline.com

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Activity and Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net For a class of compounds like quinazolinones, a QSAR model can be developed using a dataset of derivatives with known inhibitory activities (e.g., IC₅₀ values) against a specific target. nih.govnih.gov

The process involves calculating a large number of molecular descriptors for each compound, which quantify various physicochemical, electronic, and topological properties. Statistical methods are then used to generate an equation that relates a subset of these descriptors to the observed activity. A robust QSAR model, validated through rigorous statistical tests, can be used to:

Predict the activity of newly designed, not-yet-synthesized quinazolinone derivatives.

Provide insights into which structural features are crucial for enhancing or diminishing activity, thereby guiding the optimization of lead compounds. rsc.org

Studies on quinazoline derivatives have successfully used 2D and 3D-QSAR models to design new potent inhibitors. acs.orgnih.gov The statistical quality of a QSAR model is assessed by parameters like the coefficient of determination (r²) and the cross-validated coefficient of determination (q²), with higher values indicating a more reliable and predictive model. nih.govnih.gov

Table 3: Example of a 2D-QSAR Model for Quinazoline Derivatives as EGFR Inhibitors

Model Parameter Value Interpretation
Equation pIC₅₀ = 0.5DescriptorA - 1.2DescriptorB + 0.03*DescriptorC + 5.1 Mathematical relationship between descriptors and activity.
r² (Training Set) 0.745 The model explains 74.5% of the variance in the training data.
q² (Internal Validation) 0.669 Indicates good internal predictive ability.
r²_pred (External Validation) 0.941 Indicates excellent predictive power on an external test set.

Statistical values are representative and adapted from a 2D-QSAR study on quinazoline derivatives. acs.orgnih.gov

In Silico ADMET Prediction for Compound Design and Optimization

A compound's success as a drug depends not only on its biological activity but also on its pharmacokinetic properties, summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction allows for the early assessment of these properties, helping to filter out compounds that are likely to fail in later stages of drug development. researchgate.nettandfonline.com

This stage of prediction evaluates how a compound is likely to be absorbed into the body and distributed to its site of action. Key parameters include:

Lipinski's Rule of Five: A set of guidelines to evaluate drug-likeness and the likelihood of oral bioavailability. researchgate.net

Human Intestinal Absorption (HIA): Predicts the percentage of the compound that will be absorbed through the gut wall.

Blood-Brain Barrier (BBB) Penetration: Predicts whether the compound can cross the BBB, which is critical for drugs targeting the central nervous system.

Many in silico studies on quinazolinone derivatives show that they generally possess favorable, drug-like properties with good predicted oral bioavailability. researchgate.nettandfonline.com

Table 4: Representative Predicted ADMET Properties for Quinazolinone Analogs

Compound Molecular Weight (g/mol) LogP H-Bond Donors H-Bond Acceptors HIA (%) BBB Permeability
Analog A < 500 < 5 < 5 < 10 High (>90%) Low
Analog B < 500 < 5 < 5 < 10 High (>90%) Low
Analog C < 500 < 5 < 5 < 10 Moderate Low

This table illustrates the typical output of ADMET prediction tools for drug-like quinazolinone derivatives. researchgate.netresearchgate.net

Computational tools can predict the "sites of metabolism" (SoM), which are the atoms within a molecule most susceptible to metabolic transformation by enzymes, primarily the Cytochrome P450 (CYP) family. Identifying likely metabolic soft spots is crucial for improving a compound's metabolic stability. For a molecule like this compound, models would assess the likelihood of metabolism at various positions, such as O-dealkylation of the propoxy group or hydroxylation on the aromatic rings.

Mechanistic Insights into the Biological Actions of 2 Chloro 7 Propoxyquinazolin 4 1h One and Analogues

Elucidation of Molecular Targets and Pathways (e.g., specific kinases, enzymes, receptors)

The biological activity of quinazoline (B50416) derivatives is often attributed to their ability to interact with specific molecular targets, most notably protein kinases. The 4-anilino-quinazoline scaffold, a close analogue, is a well-established pharmacophore for inhibitors of the epidermal growth factor receptor (EGFR) kinase. Structure-activity relationship (SAR) studies have revealed that the quinazoline core acts as a scaffold that mimics the adenine (B156593) ring of ATP, enabling it to bind to the ATP-binding pocket of kinases. The N-1 and N-3 positions of the quinazoline ring are crucial for this interaction, forming hydrogen bonds with key methionine residues in the kinase active site. nih.gov

Substitutions at the 7-position, such as the propoxy group in 2-chloro-7-propoxyquinazolin-4(1H)-one, are known to significantly influence the potency and selectivity of kinase inhibition. For instance, the presence of alkoxy groups at the 6- and 7-positions can alter the binding mode of the inhibitor compared to established drugs like lapatinib. nih.gov In some series of quinazoline-based inhibitors, the introduction of a 4-methyl-piperazine-containing residue at the C-7 position resulted in the highest inhibitory activity towards EGFR. nih.gov This highlights the importance of the substituent at this position in dictating target specificity.

Beyond kinases, quinazolin-4(3H)-one derivatives have been identified as inhibitors of other enzymes, such as the deubiquitinase USP7. nih.gov The abnormal expression of USP7 is implicated in tumorigenesis, making it a promising cancer therapy target. nih.gov This suggests that the this compound scaffold could potentially interact with a range of enzymatic targets beyond the well-documented kinases.

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., competitive, non-competitive, uncompetitive)

The primary mechanism of action for many quinazoline-based inhibitors targeting kinases is competitive inhibition with respect to ATP. By occupying the ATP-binding site, these compounds prevent the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways. The 4-anilino-quinazoline derivatives, for example, have been shown to be ATP-competitive inhibitors of EGFR. nih.gov

The nature of the substituent at the 2-position can also influence the mechanism of action. The presence of a chloro group, a good leaving group, opens the possibility of irreversible inhibition through covalent bond formation, which will be discussed in more detail in section 6.5.

Receptor Agonism/Antagonism Studies at the Molecular Level

While much of the research on quinazoline derivatives has focused on enzyme inhibition, their interaction with cell surface and nuclear receptors is another area of investigation. However, specific receptor agonism or antagonism data for this compound is limited in the current scientific literature. The biological effects of this compound class are predominantly understood through their interactions with intracellular enzymes like kinases.

Investigation of Cellular Signaling Pathways Affected by Compound Interactions

The inhibition of key molecular targets by this compound and its analogues can have profound effects on cellular signaling pathways. Given the prevalence of quinazolines as EGFR inhibitors, it is plausible that this compound could modulate the EGFR signaling cascade. This pathway is central to cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers. researchgate.net Inhibition of EGFR would lead to the downregulation of downstream pathways such as the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways.

Studies on 2-(quinazolin-4-ylamino)- nih.govnih.govbenzoquinone derivatives have shown that they inhibit VEGF-stimulated autophosphorylation in intact cells, confirming their ability to modulate signaling pathways in a cellular context. nih.gov Furthermore, certain quinazolin-4(3H)-one derivatives have been shown to impact the p53-MDM2-USP7 pathway by inhibiting USP7. nih.gov This can lead to the stabilization of the tumor suppressor protein p53, inducing apoptosis in cancer cells.

Ligand-Directed Covalent Chemistry Considerations (relevant for 2-chloro functionality)

The 2-chloro substituent on the quinazoline ring is a key feature that suggests a potential for covalent inhibition. The chlorine atom can act as a leaving group, allowing for a nucleophilic attack from a nearby cysteine residue in the target protein's active site. This forms a stable, covalent bond, leading to irreversible inhibition.

This mechanism has been demonstrated for related compounds. For example, 2-(quinazolin-4-ylamino)- nih.govnih.govbenzoquinones have been shown to be covalent-binding, irreversible inhibitors of the kinase domain of VEGFR-2, forming a covalent bond with Cys-1045. nih.gov Similarly, 2-chloroquinoline (B121035) based molecules have been designed to inhibit the cysteine protease MPro of SARS-CoV-2 by covalently binding to the active site cysteine C145. nih.gov In this case, the covalent bond is formed between the quinoline (B57606) ring and the cysteine residue following the displacement of the chlorine atom. nih.gov

The reactivity of the 2-chloro group can be modulated by the electronic properties of the rest of the molecule, including the 7-propoxy group. The cellular environment, including the presence of nucleophiles like glutathione, can also influence the covalent binding efficiency of such compounds. nih.gov The potential for this compound to act as a covalent inhibitor makes it an intriguing candidate for the development of highly potent and selective therapeutic agents.

Compound NameMolecular Target(s)Mechanism of Action
4-Anilino-quinazoline derivativesEGFR, VEGFR-2ATP-competitive or non-competitive
Quinazolin-4(3H)-one derivativesUSP7Enzyme inhibition
2-(Quinazolin-4-ylamino)- nih.govnih.govbenzoquinonesVEGFR-2Covalent, irreversible inhibition
2-Chloroquinoline derivativesSARS-CoV-2 MProCovalent inhibition

Advanced Methodologies and Future Research Directions

Chemoinformatic and Machine Learning Approaches for Compound Discovery and Optimization

Chemoinformatic and machine learning algorithms are becoming indispensable tools in the quest for novel drug candidates. innovationnewsnetwork.com These computational approaches can analyze vast datasets of chemical structures and biological activities to identify promising new compounds and guide their optimization. For quinazolinone derivatives, these methods can be used to predict potential biological targets, assess drug-likeness, and identify structural modifications that could enhance efficacy and reduce off-target effects. mdpi.com The application of such models could accelerate the discovery of new therapeutic applications for compounds like 2-Chloro-7-propoxyquinazolin-4(1H)-one.

Table 1: Application of Chemoinformatic and Machine Learning in Quinazolinone Research

Methodology Application Potential Impact on this compound
Virtual Screening Identification of potential protein targets by docking the compound into the binding sites of known proteins. Could predict novel therapeutic targets beyond those currently known for quinazolinones.
Quantitative Structure-Activity Relationship (QSAR) Development of models that correlate chemical structure with biological activity to predict the potency of new derivatives. Would enable the rational design of more potent analogs of this compound.

| Machine Learning for ADMET Prediction | Use of algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. | Could prioritize the synthesis of derivatives with favorable pharmacokinetic and safety profiles. |

High-Throughput Screening and Phenotypic Assays for Novel Biological Activities

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against specific biological targets or in cell-based assays. nih.govnih.gov Phenotypic screening, a type of HTS, assesses the effects of compounds on cell morphology or function, which can reveal novel mechanisms of action. nih.gov These approaches are crucial for discovering new therapeutic applications for the vast chemical space occupied by quinazolinone derivatives. mdpi.com For this compound, HTS could be employed to screen it against a wide array of kinases, proteases, and other enzymes implicated in disease, potentially uncovering unexpected biological activities.

Application of Advanced Spectroscopic Techniques (e.g., NMR, X-ray crystallography) for Ligand-Target Characterization

Understanding how a compound interacts with its biological target at the molecular level is fundamental to rational drug design. Advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for elucidating the three-dimensional structure of ligand-protein complexes. nih.govresearchgate.netnih.govmdpi.com These techniques can provide detailed insights into the binding mode of quinazolinone derivatives, revealing key interactions that can be exploited to improve binding affinity and selectivity. mdpi.com For this compound, determining its crystal structure in complex with a target protein would provide an invaluable blueprint for the design of more potent and selective analogs.

Development of Novel Synthetic Methodologies for Challenging Quinazolinone Derivatives

The synthesis of quinazolinone derivatives is a well-established field, with numerous methods reported in the literature. nih.govresearchgate.net However, the development of more efficient, environmentally friendly, and versatile synthetic routes remains an active area of research. dntb.gov.uafrontiersin.orgoaji.net Novel methodologies, such as those utilizing microwave-assisted synthesis or catalyst-free conditions, can facilitate the rapid generation of diverse libraries of quinazolinone analogs for biological screening. mdpi.com The synthesis of compounds like this compound can benefit from these advancements, allowing for the efficient production of the core scaffold and its subsequent derivatization. derpharmachemica.comgoogle.comsemanticscholar.org

Table 2: Modern Synthetic Approaches for Quinazolinone Scaffolds

Synthetic Strategy Description Advantages for Synthesizing Derivatives of this compound
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate chemical reactions. Reduced reaction times and often improved yields.
Multi-Component Reactions Combines three or more reactants in a single step to form a complex product. High atom economy and rapid access to molecular diversity.
Flow Chemistry Reactions are performed in a continuously flowing stream rather than in a batch. Improved safety, scalability, and reproducibility.

| Catalyst-Free Synthesis | Reactions proceed without the need for a metal or organic catalyst. | Reduced cost, toxicity, and environmental impact. |

Multi-Targeting Strategies and Polypharmacology in Rational Drug Design

The traditional "one drug, one target" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. nih.govrsc.org Polypharmacology, the ability of a single drug to interact with multiple targets, is now seen as a desirable attribute for treating such diseases. nih.gov Quinazolinone derivatives, with their versatile scaffold, are well-suited for the design of multi-targeted agents. ingentaconnect.comnih.gov For instance, a single quinazolinone molecule could be engineered to inhibit two different kinases involved in cancer progression. researchgate.net This strategy could lead to more effective therapies with a reduced likelihood of drug resistance.

Opportunities for Collaborative Academic Research in Chemical Biology and Medicinal Chemistry

The advancement of our understanding of this compound and other quinazolinone derivatives will be greatly facilitated by collaborative research efforts. Partnerships between academic institutions, research foundations, and pharmaceutical companies can provide the necessary resources and expertise to tackle the complex challenges of drug discovery. Such collaborations can foster innovation and accelerate the translation of basic research findings into clinical applications.

Q & A

Q. What are the key synthetic routes for 2-Chloro-7-propoxyquinazolin-4(1H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of quinazolinone derivatives typically involves cyclocondensation of anthranilic acid derivatives with nitriles or urea, followed by functionalization. For 2-chloro substitution, chlorination agents like POCl₃ or SOCl₂ are used. The 7-propoxy group can be introduced via nucleophilic substitution (e.g., reacting 7-hydroxyquinazolinone with 1-bromopropane in the presence of a base like K₂CO₃). Optimization involves controlling temperature (e.g., 80–100°C for propoxylation) and solvent polarity (DMF or DMSO). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high yields .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign signals for the quinazolinone core (e.g., carbonyl C=O at ~160–170 ppm), chlorine substituent (deshielded aromatic protons), and propoxy chain (triplet for -OCH₂CH₂CH₃).
  • X-ray crystallography : Resolve crystal packing and confirm substituent positions. Use SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks). For example, similar quinazolinones show monoclinic P2₁/c symmetry with Z = 4 .
  • HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error.

Q. What are the primary biological targets or pharmacological activities associated with quinazolinone derivatives?

  • Methodological Answer : Quinazolinones are studied as kinase inhibitors (e.g., EGFR), SIRT1 modulators, and antimicrobial agents. For example, MHY2251 (a dihydroquinazolinone analog) inhibits SIRT1 via competitive binding to the NAD⁺ site, validated through enzymatic assays (fluorometric substrate cleavage) and molecular docking (AutoDock Vina). Target validation requires dose-response curves (IC₅₀) and selectivity profiling against related enzymes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences) or structural nuances (e.g., substituent positioning). Mitigate via:
  • Standardized protocols : Use identical cell lines (e.g., HEK293 for SIRT1) and control compounds.
  • Structural analogs : Synthesize derivatives with incremental substitutions (e.g., 7-ethoxy vs. 7-propoxy) to isolate SAR trends.
  • Meta-analysis : Apply statistical tools (e.g., ANOVA for cross-study variability) to reconcile divergent results .

Q. What strategies optimize the pharmacokinetic (PK) properties of this compound for in vivo studies?

  • Methodological Answer :
  • LogP adjustment : Introduce polar groups (e.g., -OH, -COOH) to reduce hydrophobicity while retaining activity.
  • Metabolic stability : Test liver microsome assays (human/rodent) to identify metabolic hotspots (e.g., propoxy chain oxidation).
  • Bioavailability : Formulate with co-solvents (e.g., PEG 400) or nanoemulsions for improved solubility .

Q. How can computational modeling predict the binding interactions of this compound with therapeutic targets?

  • Methodological Answer :
  • Docking studies : Use Schrödinger Suite or AutoDock to model ligand-receptor interactions (e.g., hydrogen bonds with SIRT1’s Arg446).
  • MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability and conformational changes.
  • QSAR : Develop regression models correlating substituent electronegativity (Hammett constants) with IC₅₀ values .

Key Considerations for Experimental Design

  • Crystallization : Screen solvents (e.g., DMSO/water) and slow evaporation for high-quality crystals.
  • Bioassays : Include positive controls (e.g., EX527 for SIRT1) and triplicate measurements.
  • Data Contradictions : Use longitudinal factorial invariance tests (e.g., configural invariance) to validate measurement consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.